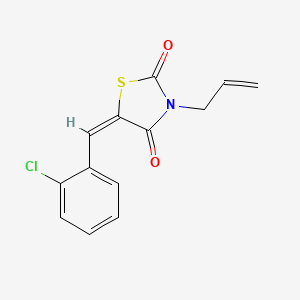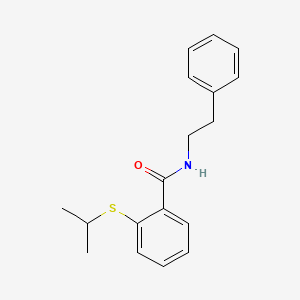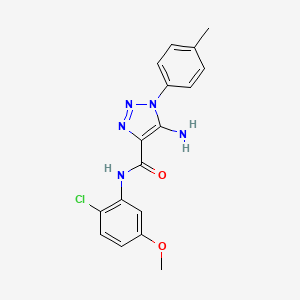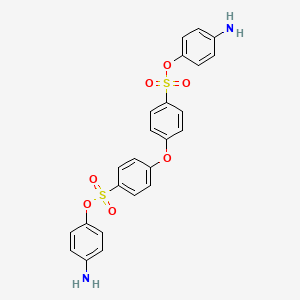
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CTBT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTBT is a thiazolidinedione derivative that has been synthesized through various methods and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but studies have suggested that it may act through various pathways. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase and DNA polymerase. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the production of inflammatory cytokines by inhibiting the activity of nuclear factor kappa B (NF-κB). In addition, 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, improve insulin sensitivity, and reduce blood glucose levels. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant activity by reducing the activity of voltage-gated sodium channels in neurons.
Advantages and Limitations for Lab Experiments
One advantage of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and epilepsy. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is also relatively easy to synthesize and has been found to exhibit low toxicity in animal studies. However, one limitation of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which may limit its bioavailability and effectiveness as a drug.
Future Directions
There are several future directions for the research on 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of novel 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives. Further studies are also needed to determine the safety and efficacy of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. Additionally, the potential of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Scientific Research Applications
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antidiabetic, and anticonvulsant activities. Studies have shown that 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has the potential to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce blood glucose levels and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant activity, making it a potential drug candidate for the treatment of epilepsy.
properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHNOPWEIZNPQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chlorobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4674903.png)

![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4674923.png)
![3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4674925.png)

![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4674932.png)

![N-(4-hydroxy-5-isopropyl-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4674937.png)
![1-(2,4-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4674945.png)

![2-[4-(3,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4674952.png)
